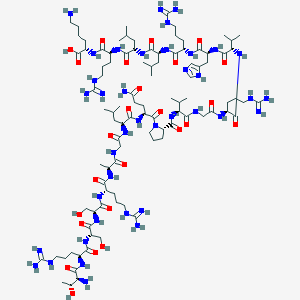
3-Ethoxyquinoxaline-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of 3-ethoxyquinoxaline-2-carboxylic acid involves key intermediate stages, typically starting from the quinoxaline backbone. For instance, a novel series of 3-ethoxyquinoxalin-2-carboxamides, derived from this compound, were synthesized through a ligand-based approach for pharmacological evaluation, showcasing the compound's versatility in drug synthesis (Mahesh et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound contributes significantly to its reactivity and application in synthesis. For example, its structure enables the formation of various derivatives through coupling reactions, which are critical in developing new pharmacological agents (Mahesh et al., 2011).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its chemical versatility. The compound has been used as a precursor in the synthesis of 3-ethoxyquinoxalin-2-carboxamides, demonstrating its utility in the design and development of 5-HT3 receptor antagonists with potential antidepressant activities (Mahesh et al., 2011).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of this compound were not identified, its physical characteristics can be inferred from its structural features and its behavior in synthesis reactions. The compound's solubility, melting point, and other physical properties are crucial for its application in various chemical syntheses.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with different chemical agents and its role as a precursor in synthesizing novel compounds, underscore its importance in medicinal chemistry and drug design. The compound's ability to undergo diverse chemical reactions makes it a valuable tool for developing new therapeutic agents (Mahesh et al., 2011).
科学的研究の応用
Antidepressant Applications : A study designed novel 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, with one compound showing significant anti-depressant-like activity in a forced swim test (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Cytotoxicity and Apoptosis : Research on ethoxyquin salts, including derivatives of 3-ethoxyquinoxaline-2-carboxylic acid, revealed cytotoxic effects and increased numbers of apoptotic cells in human lymphocytes (Blaszczyk & Skolimowski, 2007).
Antibacterial Agents : A series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents were evaluated, showing potential as antibacterial agents against various bacteria (Sánchez et al., 1995).
Genotoxic and Antioxidant Activities : Ethoxyquin salts, including derivatives of this compound, were shown to have genotoxic effects but also effectively protected cells from oxidative damage (Blaszczyk, Skolimowski, & Materac, 2006).
Antiallergy Agents : More than 50 new derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid were evaluated for antiallergy activity, with some showing significant potential in this area (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Antidiabetic Drug Lead Compounds : A study synthesized 2-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives, identifying one compound with triple actions as a PPARγ and PPARα agonist and protein-tyrosine phosphatase 1B inhibitor, showing potential as an anti-diabetic drug (Otake et al., 2012).
Safety and Hazards
特性
IUPAC Name |
3-ethoxyquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-9(11(14)15)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBLBCLYWNCQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628903 | |
| Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159782-18-0 | |
| Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Ethoxyquinoxaline-2-carboxylic acid synthesized?
A2: The synthesis involves a multi-step process starting with the condensation of ortho-phenyldiamine and acetic acid to form 2-tetrahydroxy butyl quinoxaline. This compound is then treated with hydrogen peroxide and solid sodium hydroxide to yield quinoxaline-2-carboxylic acid. Finally, ethyl 3-hydroxyquinoxaline2-carboxylate reacts with sodium ethoxide to produce this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)







![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)